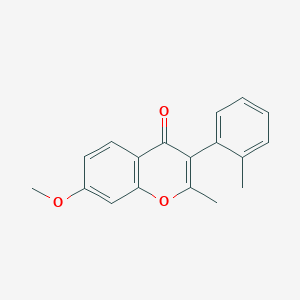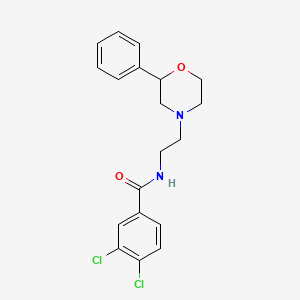
3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide” is likely an organic compound containing a benzamide group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including pharmaceuticals and materials science .
科学的研究の応用
Anti-Acetylcholinesterase Activity : A study by Sugimoto et al. (1990) reported on piperidine derivatives, including compounds similar to 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, which showed potent anti-acetylcholinesterase (anti-AChE) activity. Such activity is significant in the context of antidementia agent development (Sugimoto et al., 1990).
Anti-Tubercular Properties : Nimbalkar et al. (2018) synthesized novel derivatives that showed promising in vitro anti-tubercular activity. The study underscores the potential of such compounds in developing new treatments against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Dopamine Receptor Binding : Köhler et al. (1986) investigated the binding of substituted benzamide compounds, similar to the one , to dopamine receptors in the rat brain. These findings are pertinent for neurological studies and potential treatments of related disorders (Köhler et al., 1986).
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides showed class III electrophysiological activity in cardiac applications. This highlights the potential of these compounds in treating arrhythmias (Morgan et al., 1990).
Antipathogenic Activity : Limban et al. (2011) synthesized thiourea derivatives that showed significant anti-pathogenic activity, especially against bacteria known for biofilm growth. This study points to the application of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Neuroleptic Activity : Iwanami et al. (1981) researched benzamides for their neuroleptic properties, indicating the role of such compounds in treating psychosis (Iwanami et al., 1981).
特性
IUPAC Name |
3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVQKWHMNGXGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

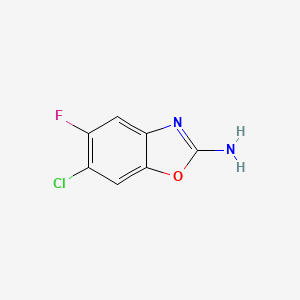
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
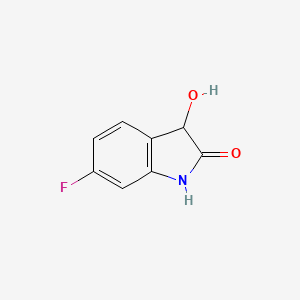
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)
![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
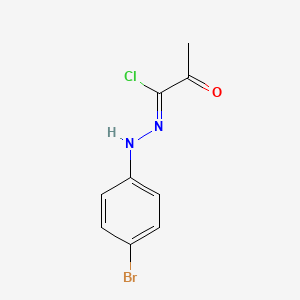
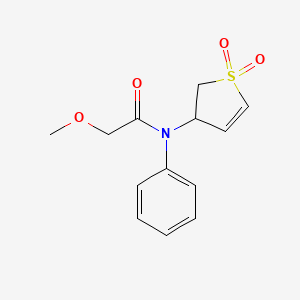
![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
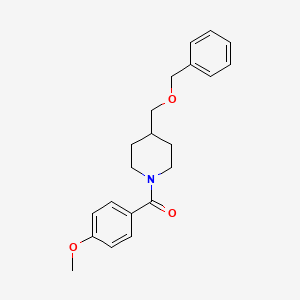
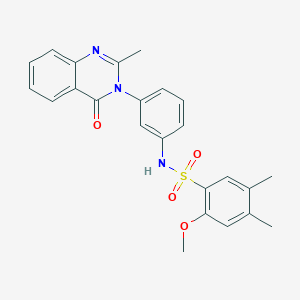
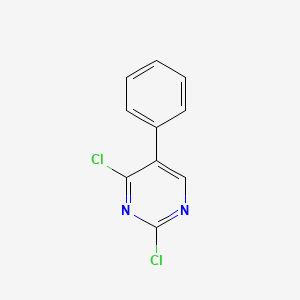
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)
